
Cabazitaxel 20 mg/m2 vs 25 mg/m2 PROSELICA
trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cabazitaxel

CAS No.: 183133-96-2

Cat. No.: S548457

Get Quote

PROSELICA Trial: Efficacy & Safety at a Glance

Outcome Measure
Cabazitaxel 20
mg/m² (C20)

Cabazitaxel 25
mg/m² (C25)

Comparative Result

Median Overall
Survival (OS)

13.4 months [1] 14.5 months [1] C20 non-inferior to C25 (HR:
1.024) [1]

PSA Response Rate 29.5% [1] 42.9% [1] Statistically significant difference
(p < .001) favoring C25 [1]

Median Time to PSA
Progression

5.7 months [1] 6.8 months [1] Favors C25 (HR: 1.195) [1]

Grade 3-4 Adverse
Events (AEs)

39.7% [1] 54.5% [1] Lower rate with C20 [1]

Febrile Neutropenia 2% [2] 9% [2] Lower rate with C20 [2]

Deaths within 30
days of last dose

3.8% [2] 5.4% [2] Lower rate with C20 [2]
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Detailed Efficacy and Safety Findings

Beyond the primary outcomes, several other factors are critical for a comprehensive understanding.

Health-Related Quality of Life (HRQL): In the PROSELICA trial, patient-reported quality of life, as

measured by the FACT-P questionnaire, did not differ significantly between the two dose groups [1]. A

separate post-hoc analysis of the trial further found that patients who achieved a clinical response (in

pain, tumor, or PSA) experienced significantly greater improvements in HRQL, regardless of the

cabazitaxel dose they received [3].

Real-World Safety and Efficacy Confirmation: A Japanese post-marketing surveillance study

confirmed the safety benefit of the C20 dose in routine clinical practice. It reported lower rates of any-

grade and grade ≥3 adverse drug reactions (ADRs) with C20 compared to C25 (78.4% vs. 89.3% and

61.1% vs. 81.1%, respectively). Febrile neutropenia was also less frequent with C20 (14.7% vs.

30.2%) [4]. This real-world data provides strong external validation for the PROSELICA safety

findings.

Impact of Dose Intensity: A 2023 study emphasized that maintaining a sufficient relative dose

intensity (RDI) is crucial for optimal outcomes. Patients with an RDI ≤60% (e.g., receiving 20 mg/m²

every 4 weeks instead of 3-weekly) had significantly shorter progression-free and overall survival

compared to those with an RDI >60%, without a significant reduction in adverse events [5]. This

suggests that extending the cycle interval excessively to reduce toxicity may compromise efficacy.

PROSELICA Trial Methodology

For researchers evaluating the data, here are the key experimental protocols of the PROSELICA trial.

Study Design: A multinational, randomized, open-label, phase III non-inferiority trial [1].

Patient Population: Enrolled 1,200 patients with metastatic castration-resistant prostate cancer
(mCRPC) who had previously been treated with a docetaxel-containing regimen [1].

Intervention: Patients were stratified and randomly assigned 1:1 to receive either C20 or C25, each
administered as a 1-hour intravenous infusion every 3 weeks in combination with daily oral

prednisone [1] [6].
Primary Endpoint: Overall Survival (OS). Non-inferiority of C20 was defined as maintaining ≥50%

of the OS benefit of C25 over mitoxantrone (from the prior TROPIC study) [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28809610/
https://www.smolecule.com/products/s548457?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265338/
https://bmccancer.biomedcentral.com/articles/10.1186/s12885-020-07131-6
https://ar.iiarjournals.org/content/43/10/4611
https://pubmed.ncbi.nlm.nih.gov/28809610/
https://pubmed.ncbi.nlm.nih.gov/28809610/
https://pubmed.ncbi.nlm.nih.gov/28809610/
https://pro.campus.sanofi/us/products/jevtana/study-design-proselica-trial
https://pubmed.ncbi.nlm.nih.gov/28809610/
https://www.smolecule.com/products/s548457?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Secondary Endpoints: Included progression-free survival, PSA response, time to PSA progression,

pain response, and safety [1].
Statistical Analysis: Non-inferiority was claimed if the upper boundary of the CI for the hazard ratio

(C20 vs C25) did not exceed 1.214 [1].

Interpretation for Clinical and Research Decisions

The following diagram synthesizes the key trade-offs and decision pathways derived from the PROSELICA

trial and subsequent studies.

Cabazitaxel Dose Selection

Patient Fitness Assessment

20 mg/m² Dose

• Superior safety profile
• Lower grade 3-4 AEs

• Lower febrile neutropenia

• Lower PSA response rate
• Shorter time to PSA progression

Maintain RDI >60%
(Avoid excessive dose reduction

or interval extension)

25 mg/m² Dose

• Higher PSA response
• Longer time to PSA progression

• Higher hematologic toxicity
• Increased febrile neutropenia risk

Fit Patient
(Low risk for AEs)

Unfit/High-Risk Patient
(Aged ≥65, comorbidities,

high disease burden)

Click to download full resolution via product page

Based on the collective evidence, the key considerations for dose selection are:

For patients where minimizing toxicity is a priority (e.g., elderly, those with significant
comorbidities, or high disease burden), Cabazitaxel 20 mg/m² is the recommended dose, as it
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preserves the overall survival benefit while offering a much-improved safety profile [1] [4] [2].

For select, fitter patients where maximizing tumor response is the primary goal, Cabazitaxel 25
mg/m² can be considered, with the understanding that this comes with a greater risk of hematologic

and other severe adverse events, necessitating close monitoring and likely primary prophylaxis with
G-CSF [1] [6].

Maintaining dose intensity is critical. Regardless of the chosen dose, efforts should be made to
maintain a relative dose intensity above 60% by avoiding excessive dose delays or reductions, as this

can negatively impact survival outcomes [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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